molecular formula C18H19N3O2S B3800202 N-allyl-N-(3-methoxybenzyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

N-allyl-N-(3-methoxybenzyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No.: B3800202
M. Wt: 341.4 g/mol
InChI Key: QUBPLJUIXITKEB-UHFFFAOYSA-N
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Description

“N-allyl-N-(3-methoxybenzyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide” is a derivative of the imidazo[2,1-b]thiazole skeleton . Thiazoles, including imidazothiazoles, are heterocyclic compounds that have been investigated for their synthetic diversity and therapeutic importance . They have been found to have various biological activities such as antimicrobial, antiviral, anti-inflammatory, and antitumor .


Synthesis Analysis

The synthesis of imidazothiazole derivatives involves several steps. For instance, a reaction mixture composed of 3-methyl-2-oxo-3H-benzoxazole, bromoacetic acid, and polyphosphoric acid was refluxed at 85 °C for 6 hours . The end of the reaction was monitored by TLC, and the reaction mixture was precipitated in ice water and filtered .


Molecular Structure Analysis

Thiazole, a component of the compound, is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including imidazothiazoles, are known to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

The future directions for “N-allyl-N-(3-methoxybenzyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide” and similar compounds could involve further investigation of their biological activities and potential therapeutic applications . This could include in vitro and in vivo studies, as well as molecular docking and dynamics studies to understand the putative binding pattern and stability of the protein–ligand complex .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-6-methyl-N-prop-2-enylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-4-8-20(12-14-6-5-7-15(11-14)23-3)17(22)16-13(2)19-18-21(16)9-10-24-18/h4-7,9-11H,1,8,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBPLJUIXITKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)N(CC=C)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-allyl-N-(3-methoxybenzyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
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N-allyl-N-(3-methoxybenzyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
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N-allyl-N-(3-methoxybenzyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
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N-allyl-N-(3-methoxybenzyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
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N-allyl-N-(3-methoxybenzyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
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N-allyl-N-(3-methoxybenzyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

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